6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine
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Overview
Description
6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine is a complex organic compound with the molecular formula C₁₃H₁₀FN₅OS It is characterized by the presence of a pyrido[3,2-D]pyrimidine core structure, which is substituted with a 4-fluorophenylsulfinyl group and two amino groups at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine typically involves the following steps:
Formation of the Pyrido[3,2-D]pyrimidine Core: This can be achieved through a multi-step process starting from readily available precursors such as pyridine and pyrimidine derivatives. The key steps include cyclization reactions to form the bicyclic core structure.
Introduction of the 4-Fluorophenylsulfinyl Group: This step involves the sulfoxidation of a 4-fluorophenyl group, which can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding sulfide.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: 6-((4-Fluorophenyl)sulfonyl)pyrido[3,2-D]pyrimidine-2,4-diamine.
Reduction: 6-((4-Fluorophenyl)thio)pyrido[3,2-D]pyrimidine-2,4-diamine.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins and pathways in cells.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit tyrosine kinases and other signaling proteins, leading to the disruption of cellular signaling pathways that are critical for cancer cell survival and proliferation . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects.
Comparison with Similar Compounds
Similar Compounds
Piritrexim: A synthetic antifolate with similar structural features and biological activities.
2,4-Diamino-6-(4-methylphenethyl)pyrido[3,2-D]pyrimidine: Another pyrido[3,2-D]pyrimidine derivative with potential anticancer properties.
Uniqueness
6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine is unique due to the presence of the 4-fluorophenylsulfinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development.
Properties
CAS No. |
95096-02-9 |
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Molecular Formula |
C13H10FN5OS |
Molecular Weight |
303.32 g/mol |
IUPAC Name |
6-(4-fluorophenyl)sulfinylpyrido[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H10FN5OS/c14-7-1-3-8(4-2-7)21(20)10-6-5-9-11(18-10)12(15)19-13(16)17-9/h1-6H,(H4,15,16,17,19) |
InChI Key |
GPHXFXVPXHVVGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)C2=NC3=C(C=C2)N=C(N=C3N)N |
Origin of Product |
United States |
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